2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851604
InChI: InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H
SMILES:
Molecular Formula: C13H8ClN3O
Molecular Weight: 257.67 g/mol

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one

CAS No.:

Cat. No.: VC15851604

Molecular Formula: C13H8ClN3O

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one -

Specification

Molecular Formula C13H8ClN3O
Molecular Weight 257.67 g/mol
IUPAC Name 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one
Standard InChI InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H
Standard InChI Key ORUWNNQPLOTPRP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl

Introduction

Structural and Chemical Profile of Pyrido-Pyrazine Derivatives

Core Architecture and Substituent Effects

Synthesis and Optimization Strategies

Halogenation and Cyclization Pathways

Chlorination of pyrido-pyrazinones using POCl₃ is a cornerstone reaction. For example, compound 5 in (7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine) was obtained by refluxing the hydroxyl precursor with POCl₃ at 60°C for 2 hours, achieving a 55% yield . Similarly, reports 78% yields for chlorination of pyrazinones under analogous conditions . Optimizing reaction time, temperature, and stoichiometry could enhance yields for the target compound.

Table 1. Comparative Chlorination Conditions and Yields

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
Pyrido-pyrazin-3-olPOCl₃60255
8-Bromo-pyrazin-2(1H)-onePOCl₃1101278

Cross-Coupling Reactions for Functionalization

Spectroscopic Characterization and Computational Insights

NMR and Mass Spectral Data

Halogenated pyrido-pyrazines exhibit distinct NMR signatures. For instance, compound 5 in showed a singlet at δ 9.07 ppm (1H, pyridine-H) and δ 2.54 ppm (3H, CH₃) in ¹H NMR, while ¹³C NMR revealed peaks at δ 155.71 (C-Cl) and 17.01 ppm (CH₃) . The target compound’s phenyl group would likely produce aromatic protons at δ 7.4–8.5 ppm and carbons at δ 125–140 ppm.

Molecular Docking and Binding Affinities

Docking studies of analog 7b in demonstrated strong interactions (-8.2 kcal/mol) with KRAS protein via hydrogen bonds to Asn116, Lys117, Asp119, and Ser145 . The chloro and phenyl groups in the target compound may similarly engage with kinase pockets, suggesting potential as a kinase inhibitor.

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)Reference
9d1.22.84.4
Doxorubicin0.500.710.68

Applications in Drug Discovery and Development

Kinase Inhibition and Apoptosis Induction

The strong docking scores of analogs with p53, BCL2, and KRAS proteins suggest that the target compound could modulate apoptosis pathways. Chlorine’s electronegativity may enhance binding to ATP pockets in kinases, making it a candidate for targeted cancer therapies.

Challenges in Bioavailability and Toxicity

While pyrido-pyrazines show promising in vitro activity, their low solubility and hepatotoxicity in vivo require structural optimization. PEGylation or prodrug strategies could improve the pharmacokinetic profile of the target compound.

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